Cas no 1709-39-3 (N,N-Diethyl 4-Aminobenzenesulfonamide)

N,N-Diethyl 4-Aminobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-Amino-N,N-diethylbenzenesulfonamide

- 4-Amino-N,N-diethyl-benzenesulfonamide

- Benzenesulfonamide,4-amino-N,N-diethyl-

- N,N-Diethyl 4-aMinobenzenesulfonaMide

- IFLAB-BB F1591-0633

- TIMTEC-BB SBB000688

- N1-Diethylsulfanilamide

- N'-Diethylsulfanilamide

- N1-DIETHYLSULPHANILAMIDE

- N^l,n^l-diethylsulfanilamide

- n(sup1),n(sup1)-diethylsulfanilamide

- 020

- AKOS BBB

- SCHEMBL3314209

- NSC-15769

- HMS2738F21

- DTXSID70168964

- Nl,nl-diethylsulfanilamide

- MLS000715290

- BDBM625942

- CBMicro_042090

- EU-0066586

- CS-0206213

- CCG-202906

- NSC15769

- LTFVELCIFWEGGA-UHFFFAOYSA-N

- BIM-0042068.P001

- EN300-02198

- CHEMBL1607853

- FT-0677180

- 4-(N,N-diethylaminosulfonyl)aniline

- BRN 2215698

- Benzenesulfonamide, 4-amino-N,N-diethyl-

- Oprea1_675321

- Oprea1_689199

- SMR000275269

- Cambridge id 6046573

- NCGC00245324-01

- MFCD01055489

- YT38BKB2T3

- N(sup 1),N(sup 1)-Diethylsulfanilamide

- Z56792390

- A881974

- 4-amino-n,n-diethylbenzene-1-sulfonamide

- NSC 15769

- AKOS000115556

- Sulfanilamide, N(sup 1),N(sup 1)-diethyl-

- CCRIS 6815

- BB 0220374

- 1709-39-3

- FS-4397

- 3-14-00-01925 (Beilstein Handbook Reference)

- AB08001

- AKOS BBB/020

- AKOS BBS-00000287

- OTAVA-BB BB7210740770

- ALBB-000057

- DB-094701

- STK074837

- N,N-Diethyl 4-Aminobenzenesulfonamide

-

- MDL: MFCD01055489

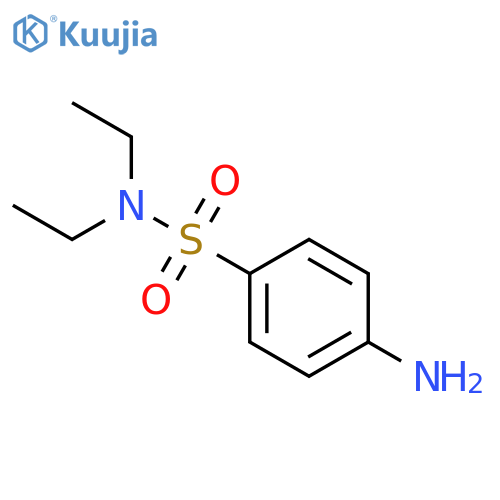

- インチ: InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3

- InChIKey: LTFVELCIFWEGGA-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N

計算された属性

- せいみつぶんしりょう: 228.09300

- どういたいしつりょう: 228.093

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8A^2

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.199

- ふってん: 375.9 °C at 760 mmHg

- フラッシュポイント: 181.1 °C

- 屈折率: 1.56

- PSA: 71.78000

- LogP: 2.96130

N,N-Diethyl 4-Aminobenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D442165-500mg |

N,N-Diethyl 4-Aminobenzenesulfonamide |

1709-39-3 | 500mg |

$87.00 | 2023-05-18 | ||

| Cooke Chemical | BD9094847-25g |

4-Amino-N,N-diethylbenzenesulfonamide |

1709-39-3 | 98% | 25g |

RMB 1140.00 | 2025-02-20 | |

| OTAVAchemicals | 7210740770-250MG |

4-amino-N,N-diethylbenzene-1-sulfonamide |

1709-39-3 | 95% | 250MG |

$173 | 2023-07-08 | |

| OTAVAchemicals | 7210740770-50MG |

4-amino-N,N-diethylbenzene-1-sulfonamide |

1709-39-3 | 95% | 50MG |

$58 | 2023-07-08 | |

| 1PlusChem | 1P00AQ7C-25g |

4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE |

1709-39-3 | 98% | 25g |

$183.00 | 2025-02-25 | |

| abcr | AB309114-1g |

N,N-Diethyl 4-aminobenzenesulfonamide, 98%; . |

1709-39-3 | 98% | 1g |

€74.30 | 2025-02-19 | |

| abcr | AB309114-5g |

N,N-Diethyl 4-aminobenzenesulfonamide, 98%; . |

1709-39-3 | 98% | 5g |

€178.00 | 2025-02-19 | |

| Aaron | AR00AQFO-2.5g |

4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE |

1709-39-3 | 95% | 2.5g |

$67.00 | 2025-01-23 | |

| A2B Chem LLC | AE99720-25g |

N,N-Diethyl 4-aminobenzenesulfonamide |

1709-39-3 | 98% | 25g |

$176.00 | 2024-04-20 | |

| Aaron | AR00AQFO-5g |

4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE |

1709-39-3 | 95% | 5g |

$100.00 | 2023-12-15 |

N,N-Diethyl 4-Aminobenzenesulfonamide 関連文献

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

N,N-Diethyl 4-Aminobenzenesulfonamideに関する追加情報

N,N-Diethyl 4-Aminobenzenesulfonamide (CAS 1709-39-3): Properties, Applications, and Market Insights

N,N-Diethyl 4-Aminobenzenesulfonamide (CAS 1709-39-3) is a specialized organic compound with significant importance in various industrial and research applications. This sulfonamide derivative, characterized by its diethylamino and aminobenzenesulfonyl functional groups, exhibits unique chemical properties that make it valuable in pharmaceuticals, agrochemicals, and material science. The compound's molecular formula is C10H16N2O2S, with a molecular weight of 228.31 g/mol.

The growing interest in sulfonamide-based compounds has positioned N,N-Diethyl 4-Aminobenzenesulfonamide as a subject of research in drug discovery and development. Recent studies highlight its potential as a building block for antimicrobial agents and enzyme inhibitors, aligning with current trends in combating antibiotic resistance. Researchers are particularly interested in its structural flexibility, which allows for modifications to enhance bioavailability and target specificity.

From a commercial perspective, the demand for CAS 1709-39-3 has seen steady growth, particularly in regions with strong pharmaceutical and specialty chemical industries. Market analysis indicates increasing applications in intermediate synthesis for dyes and pigments, where its amino-sulfonyl structure contributes to color fastness and stability. The compound's solubility profile (soluble in organic solvents like ethanol and acetone but limited in water) makes it particularly useful in formulation chemistry.

Recent advancements in green chemistry have spurred interest in more sustainable production methods for N,N-Diethyl 4-Aminobenzenesulfonamide. Manufacturers are exploring catalytic processes that reduce waste and energy consumption, responding to the chemical industry's push toward environmentally friendly practices. These developments are particularly relevant as regulatory pressures increase and companies seek to improve their carbon footprint in chemical production.

The analytical characterization of 1709-39-3 typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. Quality control standards have become more stringent, especially for pharmaceutical-grade material, driving innovations in purification technologies. These analytical challenges represent an active area of research, with many laboratories working to develop more sensitive and selective detection methods.

In material science applications, N,N-Diethyl 4-Aminobenzenesulfonamide has shown promise as a modifier for polymer systems. Its ability to influence thermal stability and mechanical properties makes it interesting for specialty plastics and coatings. This aligns with current industry needs for high-performance materials in electronics, automotive, and construction sectors.

Storage and handling recommendations for CAS 1709-39-3 follow standard protocols for sulfonamide compounds. Proper containerization (typically amber glass or specialized plastics) and protection from moisture are essential to maintain product integrity. These considerations are particularly important given the compound's sensitivity to oxidation under certain conditions.

The global supply chain for N,N-Diethyl 4-Aminobenzenesulfonamide has evolved significantly in recent years, with production increasingly concentrated in regions with advanced chemical manufacturing capabilities. Trade patterns reflect shifting demand centers and the impact of regional regulations on chemical commerce. Market intelligence suggests continued growth, particularly in Asia-Pacific markets where chemical innovation is accelerating.

From a research perspective, computational chemistry approaches are being applied to better understand the electronic structure and reactivity of 1709-39-3. These theoretical studies complement experimental work and help predict potential new applications. The integration of machine learning in chemical research may further accelerate discovery related to this compound and its derivatives.

Quality specifications for N,N-Diethyl 4-Aminobenzenesulfonamide vary by application, with pharmaceutical grades requiring higher purity (typically >98%) compared to industrial uses. This differentiation creates distinct market segments and pricing structures. Recent trends show increasing demand for high-purity material, driven by more sophisticated end-use applications.

Environmental fate studies of CAS 1709-39-3 indicate moderate persistence in aquatic systems, prompting research into biodegradation pathways. These investigations are part of broader efforts to assess the ecological impact of specialty chemicals and develop more sustainable alternatives where needed. Such studies are increasingly important for regulatory compliance and corporate sustainability reporting.

The patent landscape surrounding N,N-Diethyl 4-Aminobenzenesulfonamide and its derivatives shows active innovation, particularly in medicinal chemistry applications. Recent filings demonstrate ongoing interest in this chemical scaffold for developing new therapeutic agents. Intellectual property considerations are becoming more significant as the compound finds use in higher-value applications.

Looking forward, the market for 1709-39-3 is expected to benefit from several macroeconomic trends, including increased healthcare spending and growing demand for specialty chemicals in emerging economies. Technological advancements in chemical synthesis and purification may further enhance the compound's commercial prospects. Industry analysts project steady growth in the medium term, with particular opportunities in customized derivatives and formulation technologies.

For researchers and industrial users seeking N,N-Diethyl 4-Aminobenzenesulfonamide, understanding the compound's structure-activity relationships is crucial for optimizing its application. The electron-donating effects of the diethylamino group combined with the electron-withdrawing sulfonamide moiety create interesting electronic properties that can be tailored for specific uses. This molecular duality makes it a versatile intermediate in synthetic chemistry.

In educational contexts, CAS 1709-39-3 serves as an excellent example for teaching important concepts in organic chemistry, including aromatic substitution patterns, sulfonamide chemistry, and the effects of substituents on molecular properties. Its well-characterized behavior makes it suitable for laboratory demonstrations and theoretical studies alike.

1709-39-3 (N,N-Diethyl 4-Aminobenzenesulfonamide) 関連製品

- 69249-13-4(4-(Piperazin-1-ylsulfonyl)aniline)

- 1709-50-8(Benzenesulfonamide,N,N-diethyl-)

- 436095-35-1(3-[(4-methylpiperazin-1-yl)sulfonyl]aniline)

- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)

- 1504671-30-0(1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)

- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)

- 874623-35-5(3-(1,3-thiazol-4-ylmethoxy)benzoic acid)

- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)

- 1896841-73-8(1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine)

- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)